1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-
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Overview
Description
1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique dioxolo-benzodioxin structure, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro- typically involves multi-step organic reactions. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents under controlled conditions. For instance, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for conditions such as epilepsy and Alzheimer’s disease
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing physiological processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane-6-amine: A precursor in the synthesis of the target compound.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthetic route.
[1,3]Dioxolo-chromeno[2,3-b]pyridines: Compounds with similar dioxolo structures and potential pharmacological activities.
Uniqueness
1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro- is unique due to its specific dioxolo-benzodioxin structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H22N2O5 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[3-(6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxin-6-ylmethylamino)propoxy]aniline |
InChI |
InChI=1S/C19H22N2O5/c20-13-3-1-4-14(7-13)22-6-2-5-21-10-15-11-23-18-8-16-17(25-12-24-16)9-19(18)26-15/h1,3-4,7-9,15,21H,2,5-6,10-12,20H2 |
InChI Key |
WLVASKVDVJJUEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC3=C(C=C2O1)OCO3)CNCCCOC4=CC=CC(=C4)N |
Origin of Product |
United States |
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